Bienvenue dans la boutique en ligne BenchChem!

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

Chiral purity Enantiomeric excess Peptide synthesis

This compound is an Fmoc-protected, enantiopure (S)-β-amino acid derivative bearing a 4-bromophenyl substituent on the β-carbon. It is classified as an Fmoc-β-phenylalanine analog and is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 220497-68-7
Cat. No. B179281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid
CAS220497-68-7
SynonymsFMOC-(S)-3-AMINO-3-(4-BROMO-PHENYL)-PROPIONIC ACID
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
InChIKeyGVCLAQFMSVKNKH-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid (CAS 220497-68-7): A Chiral β-Amino Acid Building Block for Solid-Phase Peptide Synthesis


This compound is an Fmoc-protected, enantiopure (S)-β-amino acid derivative bearing a 4-bromophenyl substituent on the β-carbon. It is classified as an Fmoc-β-phenylalanine analog and is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The β-amino acid backbone confers distinct conformational properties and proteolytic stability compared to canonical α-amino acid analogs [1]. The 4-bromophenyl side chain provides a synthetic handle for late-stage diversification via cross-coupling chemistry, a feature absent in non-halogenated β-phenylalanine derivatives.

Why Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid Cannot Be Replaced by Common Analogs in Peptide Design


In-class Fmoc-protected phenylalanine derivatives differ substantially in backbone architecture (α- vs β-amino acid), side-chain volume, lipophilicity, and synthetic utility. Substituting the β-amino acid backbone with an α-amino acid (e.g., Fmoc-Phe(4-Br)-OH) alters the spacing between the N- and C-termini, disrupting the conformational landscape of the resulting peptide and eliminating the inherent proteolytic resistance of β-peptide bonds [1]. Replacing the 4-bromophenyl group with unsubstituted phenyl (Fmoc-β-Phe-OH) removes the heavy-atom label and the ability to perform Pd-catalyzed cross-coupling for library diversification. Using the (R)-enantiomer (CAS 220498-04-4) produces peptides with opposite chirality at the β-carbon, which can invert biological activity profiles. The β-homophenylalanine analog (Fmoc-β-HoPhe(4-Br)-OH) introduces an additional methylene unit, increasing molecular weight by 14 Da and altering the spatial positioning of the side chain relative to the backbone amide bonds.

Quantitative Differentiation of Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid (CAS 220497-68-7) Against Key Comparators


Chiral Purity and Enantiomeric Identity: Optical Rotation Comparison

The (S)-enantiomer (target compound) exhibits a specific optical rotation of [α]D25 = -32 ± 2° (c=1, DMF) . While optical rotation data for the (R)-enantiomer (CAS 220498-04-4) from the same vendor source is listed as 'coming soon' , the (R)-enantiomer is expected to display a rotation of opposite sign and comparable magnitude, a hallmark of enantiomeric pairs. This quantitative chiral descriptor enables unambiguous identity verification and ensures the correct stereochemistry is incorporated into peptide sequences.

Chiral purity Enantiomeric excess Peptide synthesis

Lipophilicity Reduction vs. α-Amino Acid Analog: Computed LogP Comparison

The β-amino acid backbone of the target compound reduces computed lipophilicity by 0.5 log units compared to its α-amino acid counterpart. PubChem-computed XLogP3 for the target compound is 4.8 [1], whereas Fmoc-Phe(4-Br)-OH (α-amino acid, CAS 198561-04-5) has a computed XLogP3 of 5.3 [2]. This lower lipophilicity is attributable to the additional methylene spacer that increases the distance between the carboxylic acid and the aromatic ring, altering the overall polarity of the molecule.

Lipophilicity Drug-likeness ADME properties

Molecular Weight Advantage vs. β-Homophenylalanine Analog

The target compound (C24H20BrNO4) has a molecular weight of 466.33 g/mol . The β-homophenylalanine analog Fmoc-β-HoPhe(4-Br)-OH (CAS 270062-86-7) carries an additional methylene unit in the backbone (C25H22BrNO4) and weighs 480.36 g/mol , a difference of approximately 14 Da. While seemingly modest, this mass increment accumulates across multiple incorporation sites in longer peptides, potentially affecting purification resolution, mass spectrometry characterization, and overall peptide yield.

Molecular weight Peptide chain elongation SPPS efficiency

Synthetic Versatility: 4-Bromophenyl as a Cross-Coupling Handle

The 4-bromophenyl substituent enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for post-synthetic diversification of resin-bound peptides. This capability is entirely absent in the non-halogenated analog Fmoc-β-Phe-OH (CAS 209252-15-3, MW 387.43) [1]. The bromine atom also serves as a heavy-atom label for X-ray crystallographic phasing, facilitating structural biology studies. The unsubstituted analog cannot participate in these transformations and lacks the anomalous scattering signal needed for experimental phasing.

Late-stage functionalization Suzuki coupling Peptide diversification

Proteolytic Stability Conferred by the β-Amino Acid Backbone

Peptides containing β-amino acid residues, including β-phenylalanine derivatives, are known to resist proteolytic degradation by common peptidases. Studies have demonstrated that β-peptide bonds are not hydrolyzed under conditions that rapidly cleave α-peptide bonds [1]. Specifically, all ten β-peptides tested in a systematic proteolysis study were resilient to degradation, even when polar groups were introduced at the α-position [1]. This contrasts sharply with α-amino acid-containing peptides (e.g., those incorporating Fmoc-Phe(4-Br)-OH, CAS 198561-04-5), which are susceptible to standard proteases.

Proteolytic resistance Peptide half-life Therapeutic peptides

Melting Point as a Purity and Handling Indicator

The target compound exhibits a melting point of 185–190 °C with an HPLC purity specification of ≥97% . The (R)-enantiomer (CAS 220498-04-4) has a reported melting point of approximately 192 °C , a difference of 2–7 °C. While melting point depression can indicate the presence of impurities, the narrow range reported for the target compound supports its high chemical purity and crystalline integrity.

Melting point Purity assessment Storage stability

Optimal Research and Industrial Application Scenarios for Fmoc-(S)-3-Amino-3-(4-bromophenyl)propanoic Acid (CAS 220497-68-7)


Synthesis of Proteolysis-Resistant Bioactive Peptides

Researchers designing peptide-based therapeutics or biological probes that require extended half-life in serum or cellular assays can select this β-amino acid building block. The β-amino acid backbone confers resistance to common proteases, as demonstrated in systematic studies where all tested β-peptides remained intact under conditions that fully degraded α-peptides [1]. This eliminates the need for additional backbone modifications such as N-methylation or D-amino acid substitution.

Late-Stage Peptide Diversification via Suzuki-Miyaura Cross-Coupling

The 4-bromophenyl substituent enables Pd-catalyzed cross-coupling directly on the resin-bound peptide. This allows the generation of diverse peptide libraries from a single precursor by varying the boronic acid coupling partner—a strategy not accessible with the non-halogenated analog Fmoc-β-Phe-OH. The bromine atom also provides anomalous scattering for X-ray crystallographic phasing, facilitating structural determination of peptide-protein complexes.

Enantiopure Peptide Synthesis Requiring Defined β-Carbon Chirality

When peptide function depends on the absolute configuration at the β-carbon (e.g., for receptor binding or enzymatic recognition), the verified optical rotation of [α]D25 = -32° (c=1, DMF) ensures the (S)-enantiomer is supplied [1]. This is critical for reproducible biological activity, as the (R)-enantiomer can exhibit drastically different or even antagonistic effects.

Optimizing Peptide Physicochemical Properties for Drug Development

The β-amino acid backbone reduces lipophilicity by 0.5 log units compared to the α-amino acid analog (XLogP3 4.8 vs. 5.3) [1], improving aqueous solubility and potentially reducing non-specific protein binding. Combined with the lower molecular weight compared to the β-homophenylalanine analog (466.33 vs. 480.36 Da) , this building block supports the design of peptides with favorable drug-like properties.

Quote Request

Request a Quote for (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.